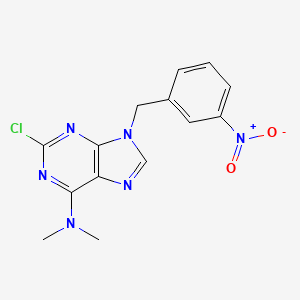
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-nitrophenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by the presence of a chloro group, a nitrobenzyl group, and dimethylamine substituents on the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. One possible route could include:
Nitration: Introduction of the nitro group to a benzyl precursor.
Alkylation: Attachment of the nitrobenzyl group to the purine ring.
Chlorination: Introduction of the chloro group to the purine ring.
Dimethylation: Addition of dimethylamine to the purine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the chloro group with another functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study purine metabolism.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Lacks the nitrobenzyl and dimethylamine groups.
9-Benzylpurine: Lacks the chloro and nitro groups.
2-Chloro-9H-purin-6-amine: Lacks the nitrobenzyl and dimethylamine groups.
Uniqueness
2-Chloro-N,N-dimethyl-9-(3-nitrobenzyl)-9H-purin-6-amine is unique due to the combination of its substituents, which could confer specific chemical reactivity and biological activity not seen in other purine derivatives.
Eigenschaften
CAS-Nummer |
115204-69-8 |
|---|---|
Molekularformel |
C14H13ClN6O2 |
Molekulargewicht |
332.74 g/mol |
IUPAC-Name |
2-chloro-N,N-dimethyl-9-[(3-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-4-3-5-10(6-9)21(22)23/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
NNBUIYMPSOLYBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


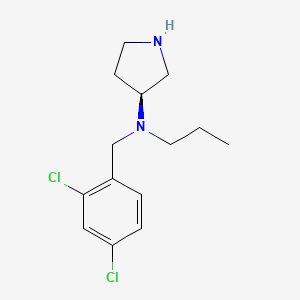
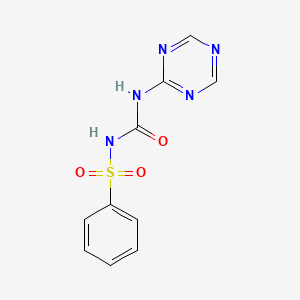
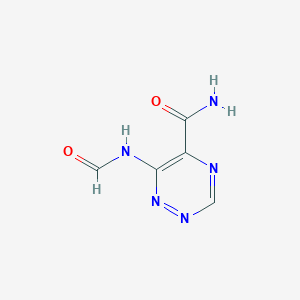
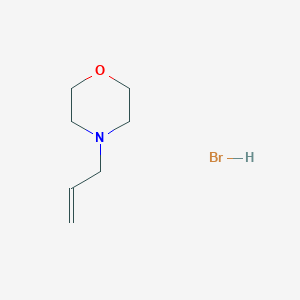

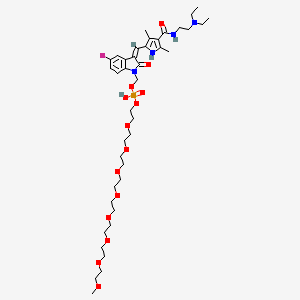

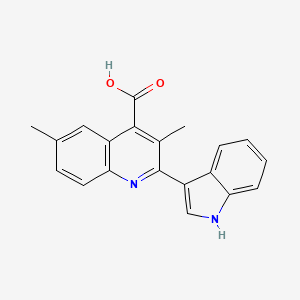

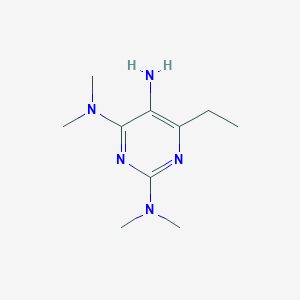
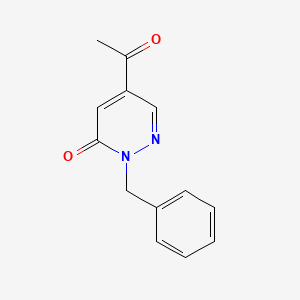

![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
